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This guide provides a detailed comparison of racemic ketamine and its S-enantiomer,
esketamine, for the treatment of depression. It synthesizes data from clinical trials and meta-
analyses to offer an objective overview of their comparative efficacy, mechanisms of action,
and experimental protocols.

Introduction and Regulatory Status

Depression is a significant global health challenge, with a substantial number of patients not
responding to conventional antidepressant therapies, a condition known as treatment-resistant
depression (TRD).[1][2] In recent years, glutamatergic modulators, particularly ketamine and its
derivatives, have emerged as revolutionary, rapid-acting treatments for this population.[1][3]

Racemic Ketamine: A mixture of two enantiomers, S-ketamine (esketamine) and R-ketamine
(arketamine), it has been used as an anesthetic for decades.[4] Its application for depression is
considered off-label and is typically administered via intravenous (V) infusion. Due to its off-
label status, ketamine infusions are often not covered by insurance.

Esketamine: The S-enantiomer of ketamine, developed specifically for psychiatric use. In 2019,
the U.S. Food and Drug Administration (FDA) approved esketamine, marketed as Spravato®,
as a nasal spray for adults with TRD, to be used in conjunction with an oral antidepressant.
This approval makes it a more accessible treatment option, often covered by insurance plans.
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Comparative Efficacy

Both treatments have demonstrated rapid and significant efficacy in reducing depressive
symptoms in patients with TRD. However, direct head-to-head comparisons suggest potential
differences in the magnitude and speed of effect, with several studies indicating that
intravenous ketamine may be more potent and faster-acting.

Data Summary from Comparative Studies

The following tables summarize quantitative data from meta-analyses and retrospective clinical
studies. The primary outcome measure cited is the Montgomery-Asberg Depression Rating
Scale (MADRS), a standard tool in depression trials.

Table 1: Response and Remission Rates (Meta-Analysis Data)

Racemic Ketamine Esketamine

Metric Source
(\) (Intranasal)

Response Rate Ratio 3.01 1.38

Remission Rate Ratio  3.70 1.47

Dropout Rate Ratio 0.76 (Lower) 1.37 (Higher)

A 2019 meta-analysis
pooling data from 24
trials (1877
participants) indicated
that intravenous
racemic ketamine
demonstrated greater
overall response and
remission rates
compared to

intranasal esketamine.

Table 2: Head-to-Head Clinical Data (Retrospective Study)
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) Racemic Ketamine Esketamine
Metric Source
(1v) (Intranasal)

Reduction in QIDS-

49.2% 39.6%
SR16 Score
Onset of Significant

After 1st Treatment After 2nd Treatment
Improvement

A 2025 retrospective
study at McLean
Hospital comparing
111 patients on IV
ketamine and 42 on
intranasal esketamine
found that IV ketamine
led to a greater and
faster reduction in
depressive symptoms
as measured by the
Quick Inventory of
Depressive
Symptomatology —
Self-Report (QIDS-
SR16).

Table 3: Meta-Analysis of Head-to-Head Observational Studies
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Odds Ratio 95%

Outcome (OR) vs. IN Confidence P-value Source
Esketamine Interval (Cl)

Response Rate 1.26 0.92-1.71 0.15

Remission Rate 1.31 0.93-1.86 0.12

A meta-analysis
of seven
observational
studies (915
patients) found a
non-significant
trend favoring IV
ketamine over
intranasal
esketamine for
both response
and remission
rates. The
authors noted
that IV ketamine
might act faster,
though large-
scale
randomized
controlled trials
are needed for

confirmation.

Mechanism of Action

While both compounds share a primary mechanism, nuances in their pharmacological profiles

may contribute to differences in efficacy and side effects.

The principal antidepressant action of both ketamine and esketamine stems from their activity

as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is part of
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the glutamate system. This action is distinct from traditional antidepressants that target
monoamine systems (serotonin, norepinephrine, dopamine).

The Glutamatergic Pathway:

 NMDA Receptor Blockade: Ketamine and esketamine block NMDA receptors on GABAergic
interneurons.

 Disinhibition of Glutamate: This blockade reduces the activity of the interneurons, leading to
a surge of glutamate release.

o AMPA Receptor Activation: The glutamate surge activates another type of receptor, the a-
amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

e Synaptogenesis: This cascade leads to the release of Brain-Derived Neurotrophic Factor
(BDNF) and activation of the mTOR signaling pathway, ultimately promoting synaptogenesis
and reversing the synaptic deficits caused by chronic stress and depression.

Esketamine has a higher affinity for the NMDA receptor compared to R-ketamine, making it a
more potent NMDA receptor antagonist. Some research also suggests that ketamine and its
enantiomers interact with other receptors, including opioid, sigma, and kappa receptors, which
may contribute to the overall therapeutic effects and side-effect profiles.
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Caption: Simplified signaling pathway for Ketamine and Esketamine.

Experimental Protocols

Clinical trials for both racemic ketamine and esketamine share common methodologies,
focusing on patients with TRD who have failed to respond to at least two previous

antidepressant treatments.

Key Components of a Typical Phase 3 Trial Protocol:

« Participant Selection:
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o Inclusion Criteria: Adults (18-65 years) with a diagnosis of Major Depressive Disorder
(MDD) without psychotic features, confirmed by DSM-5 criteria. History of non-response to
>2 oral antidepressants in the current episode. A baseline MADRS score indicating at least
moderate-to-severe depression (e.g., >25).

o Exclusion Criteria: History of psychosis, substance use disorder (particularly ketamine),
uncontrolled hypertension, or other significant medical conditions that would contraindicate
treatment.

e Study Design:
o Phase: Typically a randomized, double-blind, placebo-controlled or active-comparator trial.

o Induction Phase: A 4-week double-blind treatment period where patients receive the
investigational drug or placebo. For esketamine, this is often twice weekly. For IV
ketamine, dosing frequency can vary.

o Maintenance Phase: Responders may enter a longer-term maintenance or randomized
withdrawal phase to assess the durability of the antidepressant effect.

« Intervention and Dosing:

o Racemic Ketamine: Typically administered as an intravenous (IV) infusion of 0.5 mg/kg
over 40 minutes.

o Esketamine: Administered as an intranasal spray with flexible dosing (e.g., 56 mg or 84
mg) under medical supervision. Patients self-administer the doses and are monitored for
at least two hours post-treatment due to risks of sedation and dissociation.

¢ Qutcome Measures:

o Primary Efficacy Endpoint: The change from baseline in the MADRS total score at the end
of the 4-week induction phase.

o Secondary Endpoints: Response rates (=50% reduction in MADRS score), remission rates
(e.g., MADRS score <£12), changes in suicidality scores (e.g., from the MADRS), and
patient-reported outcomes.
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o Safety and Tolerability: Assessed by monitoring adverse events, vital signs (especially
blood pressure), and psychotomimetic or dissociative effects using scales like the
Clinician-Administered Dissociative States Scale (CADSS).
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Caption: Typical workflow for an Esketamine Phase 3 clinical trial.

Conclusion

Both intravenous racemic ketamine and intranasal esketamine are potent, rapid-acting
treatments for TRD that work primarily through NMDA receptor antagonism. Clinical evidence
suggests that while both are effective, intravenous ketamine may offer a more robust and faster
antidepressant response. However, esketamine holds the significant advantages of being FDA-
approved and administered via a less invasive nasal spray, which improves accessibility and
potential for insurance coverage. The choice between these therapies in a clinical setting may
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depend on factors such as the severity of depression, the need for rapid onset, treatment
setting resources, cost, and regulatory approval. Future large-scale, randomized controlled
trials are necessary to confirm the comparative efficacy and long-term safety of these important
therapeutic options.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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